N-(3-(5-(2,4-dimethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Description
N-(3-(5-(2,4-dimethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C21H25N3O5S and its molecular weight is 431.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
It is known that pyrazoline derivatives, which this compound is a part of, have confirmed biological and pharmacological activities . They have been associated with various activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
It is known that pyrazoline derivatives can affect various cellular components negatively, particularly in the presence of oxidative stress . For example, they can increase the formation of malondialdehyde (MDA), a common biomarker for cells and tissue oxidative injury .
Pharmacokinetics
It is known that similar compounds, such as indole derivatives, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Result of Action
It is known that similar compounds, such as pyrazoline derivatives, can affect normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Action Environment
It is known that similar compounds, such as 3,4-dimethoxyphenethylamine, occur naturally in various species of cacti such as san pedro and peruvian torch , suggesting that these compounds may be stable and effective in a variety of environmental conditions.
Properties
IUPAC Name |
N-[3-[3-(2,4-dimethoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-5-21(25)24-19(17-10-9-16(28-2)12-20(17)29-3)13-18(22-24)14-7-6-8-15(11-14)23-30(4,26)27/h6-12,19,23H,5,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGJIANJNRVHJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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